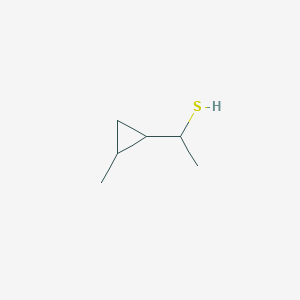
1-(2-Methylcyclopropyl)ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C6H12S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further substituted with a 2-methylcyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylcyclopropyl)ethane-1-thiol typically involves the reaction of 2-methylcyclopropylmethanol with thiolating agents. One common method is the reaction of 2-methylcyclopropylmethanol with hydrogen sulfide (H2S) in the presence of a catalyst such as zinc chloride (ZnCl2) under acidic conditions. The reaction proceeds via the formation of an intermediate thiol, which is then isolated and purified.
Industrial Production Methods: Industrial production of this compound may involve large-scale thiolation processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylcyclopropyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides using mild oxidizing agents such as iodine (I2) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Iodine (I2), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, base catalysts
Major Products Formed:
Oxidation: Disulfides
Reduction: Alkanes
Substitution: Thioethers
Aplicaciones Científicas De Investigación
1-(2-Methylcyclopropyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylcyclopropyl)ethane-1-thiol involves its reactivity as a thiol compound. The thiol group can undergo nucleophilic attacks, participate in redox reactions, and form covalent bonds with other molecules. These interactions are crucial in various biochemical and industrial processes.
Molecular Targets and Pathways:
Nucleophilic Attack: The thiol group can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Redox Reactions: The thiol group can be oxidized or reduced, playing a role in redox signaling and regulation in biological systems.
Comparación Con Compuestos Similares
1-(2-Methylcyclopropyl)ethane-1-thiol can be compared with other thiol-containing compounds such as:
Ethanethiol: A simpler thiol with a similar reactivity profile but lacking the cyclopropyl group.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, making it more versatile in biochemical applications.
Thiophenol: An aromatic thiol with distinct chemical properties due to the presence of a benzene ring.
Uniqueness: The presence of the 2-methylcyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other thiol compounds
Propiedades
Fórmula molecular |
C6H12S |
|---|---|
Peso molecular |
116.23 g/mol |
Nombre IUPAC |
1-(2-methylcyclopropyl)ethanethiol |
InChI |
InChI=1S/C6H12S/c1-4-3-6(4)5(2)7/h4-7H,3H2,1-2H3 |
Clave InChI |
TVCYLPYIESVRNL-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1C(C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


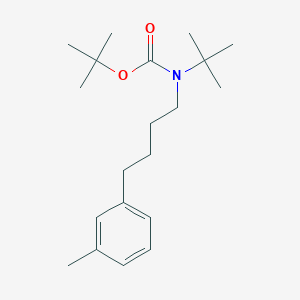
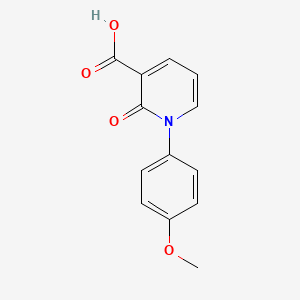
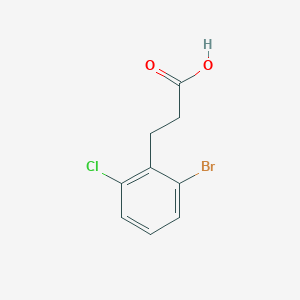


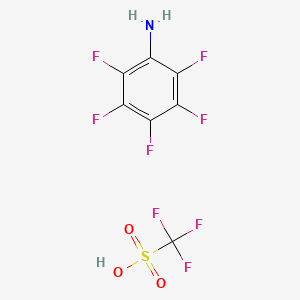
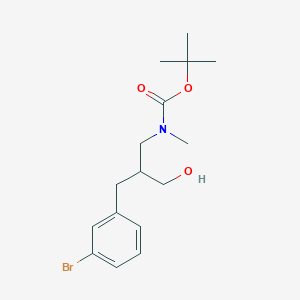
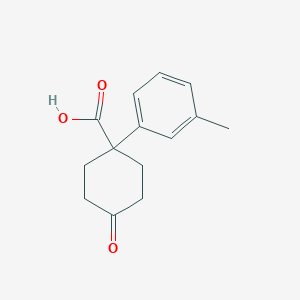
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
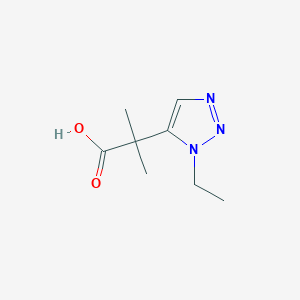

![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
